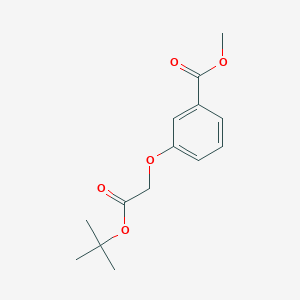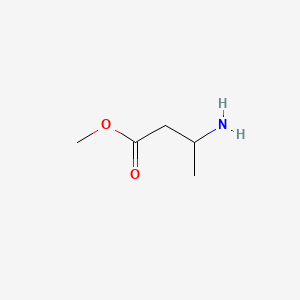
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit B-cell receptor signaling, which is important for the survival and proliferation of B-cells, making it a promising candidate for the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Characterization
Compounds related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide have been synthesized and characterized, showing potential in ethylene oligomerization and as ligands for nickel complexes, which exhibited high activities in catalysis (Wang, Shen, & Sun, 2009). Another example includes the development of fluorescent chemosensors based on quinoline benzimidazole scaffolds, demonstrating 'turn-on' effects for metal ion detection, highlighting their sensitivity and selectivity (Chen et al., 2016).
Pharmacokinetics and Antifibrotic Potential
Investigations into the pharmacokinetics and tissue distribution of compounds structurally similar to this compound have shown potential as oral anti-fibrotic drugs. For example, IN-1130, a novel ALK5 inhibitor, demonstrated significant oral bioavailability and distribution in key organs, suggesting its effectiveness in treating fibrosis (Kim et al., 2008).
Catalytic and Photocatalytic Properties
The introduction of quinoline–imidazole–monoamide ligands into metal complexes has led to the synthesis of materials with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes have been explored for their efficiency in reducing inorganic compounds and oxidizing organic acids, as well as their potential in photocatalytic degradation of organic dyes, demonstrating their versatility in environmental applications (Li et al., 2020).
Anticancer Activity
Silver(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized and characterized, revealing their structure and potential as anticancer agents. These complexes showed significant cytotoxic activity against breast cancer cells, highlighting the therapeutic potential of compounds within this chemical class (Luo et al., 2021).
properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-1-5-14(15)19(28)25-16-7-3-4-13-8-9-17(26-18(13)16)27-11-10-24-12-27/h1-12H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIJGXBCHAFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)
![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)


![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)